molecular formula C15H16ClN5O B12936086 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- CAS No. 115204-59-6

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl-

Cat. No.: B12936086
CAS No.: 115204-59-6
M. Wt: 317.77 g/mol
InChI Key: DMMZWJUONKBPLI-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine ring substituted with a chloro group, a methoxyphenylmethyl group, and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- typically involves multi-step organic reactions One common method starts with the chlorination of 9H-purin-6-amine to introduce the chloro group This is followed by the alkylation of the purine ring with 4-methoxybenzyl chloride under basic conditions to attach the methoxyphenylmethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the chloro group.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, 2-methyl-: Similar structure but with a methyl group instead of the chloro and methoxyphenylmethyl groups.

    9H-Purin-6-amine, 2-hydrazinyl-: Contains a hydrazinyl group instead of the chloro and methoxyphenylmethyl groups.

    6-Ethoxy-9H-purin-2-amine: Features an ethoxy group at the 6-position.

Uniqueness

9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methoxyphenylmethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

115204-59-6

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

2-chloro-9-[(4-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-4-6-11(22-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

DMMZWJUONKBPLI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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